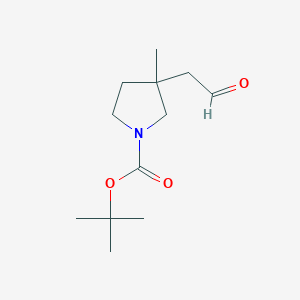
Tert-butyl 3-methyl-3-(2-oxoethyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-methyl-3-(2-oxoethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H21NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methyl-3-(2-oxoethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-methylpyrrolidine-1-carboxylate with an appropriate oxoethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-methyl-3-(2-oxoethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-methyl-3-(2-oxoethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-butyl 3-methyl-3-(2-oxoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The oxoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound may also interact with cellular pathways involved in metabolism and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-methyl-3-(2-oxoethyl)pyrrolidine-1-carboxylate is unique due to its specific structural features, such as the presence of a methyl group on the pyrrolidine ring and an oxoethyl group. These structural elements confer distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C12H21NO3 |
|---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
tert-butyl 3-methyl-3-(2-oxoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-5-12(4,9-13)6-8-14/h8H,5-7,9H2,1-4H3 |
InChI-Schlüssel |
JUZZAPPGMHBZOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Oxo-octahydropyrido[2,1-c]morpholine-9-carboxylicacid](/img/structure/B13460606.png)
![4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl chloride](/img/structure/B13460614.png)

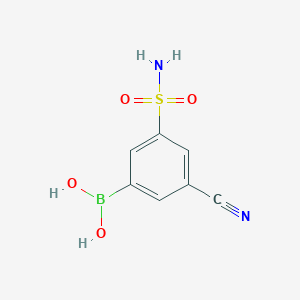
![1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione](/img/structure/B13460630.png)
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride](/img/structure/B13460636.png)
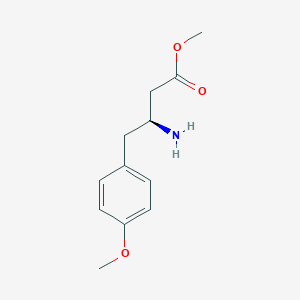
![bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B13460651.png)
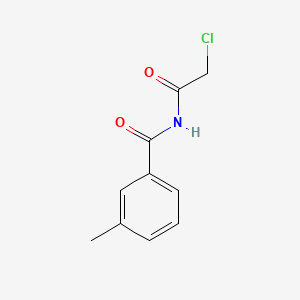
![1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13460670.png)
![5-(Difluoromethyl)spiro[2.3]hexan-5-amine](/img/structure/B13460680.png)
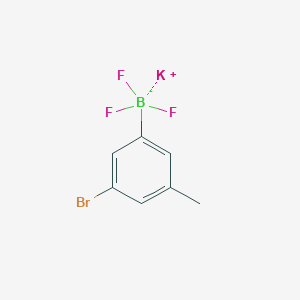
![potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide](/img/structure/B13460684.png)
